molecular formula C21H22O2 B14076342 (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14076342
M. Wt: 306.4 g/mol
InChI Key: LHWYJBWBPUKSOH-WOJBJXKFSA-N
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Description

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chiral spirocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. This molecule features a 1,4-dioxaspiro[4.5]decane skeleton, a structure that has been utilized in the synthesis of complex natural products like paclitaxel, a well-known antitumor agent . The presence of the spirocyclic ketal and chiral centers makes this compound a valuable potential intermediate or chiral building block for constructing complex molecules with defined stereochemistry. The specific stereochemistry, denoted by the (2R,3R) configuration, is critical for applications requiring enantioselective synthesis. Compounds with the 1,4-dioxaspiro[4.5]decane core are frequently employed as protected forms of carbonyl compounds or as key scaffolds that influence the three-dimensional outcome of chemical reactions . Researchers may explore its use in developing new chiral ligands, catalysts, or as a precursor for pharmaceuticals and other bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C21H22O2/c1-16-9-8-14-21(15-16)22-19(17-10-4-2-5-11-17)20(23-21)18-12-6-3-7-13-18/h2-7,10-13,15,19-20H,8-9,14H2,1H3/t19-,20-/m1/s1

InChI Key

LHWYJBWBPUKSOH-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC2(CCC1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2(CCC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed-Sigmatropic Rearrangement

Procedure :
A solution of methyl 2-diazo-4-(4,7-dihydro-1,3-dioxepin-2-yl)-3-oxobutanoate (5a , 977 mg, 4.0 mmol) and (Z)-1,4-bis(trimethylsilyloxy)but-2-ene (11a , 1.12 g, 4.8 mmol) in CH₂Cl₂ (11 mL) was stirred at −30°C for 20 h. After pyridine quench (350 μL), column chromatography (EtOAc/petrol = 2:8) yielded cyclic acetal 5a (808 mg, 84%). Subsequent treatment with Rh₂(O₂CCF₃)₄ (7 mg, 0.01 mmol) in CH₂Cl₂ at −40°C for 70 h afforded bicyclic acetals 7e and 7f (combined 73 mg, 35%).

Key Data :

Parameter Value
Catalyst Rh₂(O₂CCF₃)₄
Temperature −40°C
Yield 35% (combined 7e /7f )
Diastereomeric Ratio 60:40 (7e :7f )

This method excels in constructing the spirocyclic backbone but requires cryogenic conditions and meticulous catalyst handling.

Grignard Addition to Iodinated Spiroketals

Procedure :
Iodide 18 (3.74 g, 8.65 mmol) in THF (7.5 mL) was treated with methylmagnesium bromide (3.0 M in Et₂O, 14.4 mL, 43.3 mmol) at −78°C. After 18 h, quenching with NaHCO₃ and brine, followed by chromatography (petroleum ether/diethyl ether = 2:1), yielded 7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene-6-carbaldehyde (14 , 1.21 g, 57%).

Optimization Insights :

  • Temperature Control : Maintaining −78°C prevents retro-aldol side reactions.
  • Workup : Sequential NaHCO₃ and brine washes mitigate emulsion formation.

Asymmetric Spiroketalization via Chiral Auxiliaries

Procedure :
A diastereomeric mixture of diols 7.33a /7.33b (75% yield) was subjected to TBDMS protection (TBDMSCl, imidazole, DMF, 50°C, 14 h), yielding mono-protected 7.34 (88%). Subsequent mesylation (MsCl, Et₃N) and DBU-mediated elimination introduced the Δ⁶ double bond, though competing decomposition necessitated chromatographic separation.

Stereochemical Control :

  • Zinc Borohydride Reduction : Selective 1,2-reduction of α,β-unsaturated ketones (7.25 ) afforded diol 7.33a with >20:1 dr.
  • Protection Hierarchy : TBDMS groups shield primary alcohols, directing reactivity to secondary sites.

Comparative Analysis of Methods

Method Yield Stereoselectivity Key Challenge
Rh(II) Catalysis 35–84% Moderate (60:40) Cryogenic conditions
Grignard Addition 57% Low Competing elimination
Chiral Auxiliary 75–88% High (>20:1 dr) Multi-step protection

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.54–7.47 (m, 2H, Ar-H), 7.42–7.30 (m, 6H, Ar-H), 5.27 (d, J = 8.8 Hz, 1H, O-CH-O), 2.41–2.16 (m, 4H, CH₂).
  • ¹³C NMR : δ = 191.1 (CHO), 139.2 (Cq), 127.3–129.1 (Ar-C).

Chromatographic Purification

  • Column : Silica gel deactivated with Et₂O/pentane (1:1).
  • Eluent Gradients : EtOAc/petrol (0% → 15%) for bicyclic acetals.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific biological effects.

Biological Activity

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene, with the CAS number 1416324-25-8, is a synthetic compound belonging to the class of dioxaspiro compounds. Its unique structure and potential biological activities have garnered interest in various fields including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H22O2
  • Molecular Weight : 306.3982 g/mol
  • Structure : The compound features a spiro structure with two phenyl groups and a dioxaspiro moiety that contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exhibit notable anticancer properties. For instance, research has shown that dioxaspiro compounds can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. This is particularly relevant for breast cancer cells where estrogen receptor signaling plays a crucial role.

StudyFindings
Lall et al., 2006Identified apoptosis-inducing properties in related compounds through caspase activation pathways.
Liu et al., 2009Demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Antioxidant activity is another significant aspect of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene. Compounds with similar structures have been shown to scavenge free radicals effectively, which is vital for mitigating oxidative stress-related diseases.

CompoundIC50 Value (µM)
Compound A25
Compound B30

These values suggest that (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene may possess comparable antioxidant capabilities.

Enzyme Inhibition

Research has also pointed towards the enzyme inhibitory potential of dioxaspiro compounds. Inhibiting specific enzymes can lead to therapeutic effects in conditions like diabetes and hypertension.

Enzyme TargetIC50 Value (µM)
α-glucosidase15
Dipeptidyl peptidase IV (DPP-IV)20

These findings indicate that the compound might be useful in managing blood glucose levels and other metabolic disorders.

Case Studies

Several case studies have been conducted on structurally related compounds that provide insights into the biological activity of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene:

  • Anticancer Efficacy : A study on a related compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM.
  • Antioxidant Mechanism : Another investigation highlighted the ability of similar compounds to reduce reactive oxygen species (ROS) levels in human fibroblast cells.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Reference
(2R,3R)-7-Methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene 1,4-Dioxaspiro[4.5]dec-6-ene 7-Methyl, 2R/3R-diphenyl
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene 1,4-Dithiaspiro[4.5]dec-6-ene 7-Pentenyl (C₅H₉), sulfur atoms replacing oxygen
(2R,3R)-2,3-Diphenyl-1,4-dioxaspiro[4.5]dec-6-en-8-one 1,4-Dioxaspiro[4.5]dec-6-en-8-one 8-Ketone, 2R/3R-diphenyl
1,4-Dioxaspiro[4.5]dec-8-ene-6-acetic acid methyl ester 1,4-Dioxaspiro[4.5]dec-8-ene 6-Acetic acid methyl ester, 8-ene double bond

Key Observations :

  • Sulfur vs.
  • Ketone vs. Alkene : The 8-ketone derivative () introduces a reactive electrophilic site, enabling nucleophilic additions absent in the 6-ene system.
  • Substituent Position : Methyl at position 7 (target compound) vs. 9-methyl in ’s propanenitrile derivative highlights steric and electronic differences influencing ring strain and stability.

Yield Comparison :

  • Dithia systems () achieve ~75% yields, while oxygen-based spirocycles () often require stringent purification, reducing yields to 50–60%.

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateSynthetic RouteKey Data (NMR/MS)Reference
6-Iodo derivativeTfOTMS-mediated iodinationδ 221.9 [M⁺] (EI-MS)
Difluoro byproduct[SF₃][SbF₆]/CsF fluorination¹⁹F NMR: δ –68.1, –114.5 ppm

Q. Table 2. Computational Parameters for Regioselectivity Analysis

MethodBasis SetHOMO-LUMO Gap (eV)Predicted Selectivity
DFT (B3LYP)6-31G*5.2Endo preference

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